N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide
Description
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a cinnamamide group and at the 4-position with a 2,3-dihydrobenzo[1,4]dioxin moiety. The benzodioxin unit contributes aromaticity and electron-rich characteristics, while the thiazole ring provides a rigid scaffold for functionalization. The cinnamamide substituent introduces conjugated π-electrons, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
(E)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(9-6-14-4-2-1-3-5-14)22-20-21-16(13-26-20)15-7-8-17-18(12-15)25-11-10-24-17/h1-9,12-13H,10-11H2,(H,21,22,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWIKYBGGASXPD-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide typically involves multiple steps, starting with the preparation of the core dihydrobenzo[b][1,4]dioxin structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Benzodioxane-Thiazole Core Formation
The benzodioxane-thiazole backbone is synthesized through cyclocondensation of 2,3-dihydrobenzo[b] dioxin-6-carbaldehyde (1 ) with thiourea derivatives. For example:
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Step 1 : Bromination of 1 yields 2-bromo-6-(2,3-dihydrobenzo[b] dioxin-6-yl)thiazole (2 ) via Hantzsch thiazole synthesis using bromine in acetic acid .
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Step 2 : Substitution at the 2-position of thiazole with amines or amides forms the N-substituted thiazole intermediate (3 ) .
Cinnamamide Coupling
The cinnamamide moiety is introduced via:
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Aldol Condensation : Reaction of cinnamaldehyde derivatives with acetamides under polyphosphoric acid (PPA) catalysis (yields: 46–79%) .
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Enzymatic Aminolysis : Lipozyme TL IM-catalyzed ammonolysis of methyl cinnamates with phenylethylamines in continuous-flow microreactors (conversion: up to 91.3%) .
Functional Group Transformations
Key reactions include:
Electrophilic Aromatic Substitution (EAS)
The benzodioxane ring undergoes nitration and sulfonation at the C5/C8 positions due to electron-donating oxygen atoms .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/TFA | 5-Nitrobenzodioxane-thiazole | 60–75% |
| Sulfonation | H₂SO₄/SO₃ | 8-Sulfobenzodioxane-thiazole | 65–80% |
Thiazole Ring Modifications
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Nucleophilic Substitution : Replacement of bromine in 2 with amines (e.g., methylpiperazine) yields derivatives with enhanced solubility .
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Oxidation : Thiazole sulfur can be oxidized to sulfoxide/sulfone using mCPBA or H₂O₂.
Cinnamamide Reactivity
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Michael Addition : The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., thiols, amines) at the β-position .
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Photodimerization : UV irradiation induces [2+2] cycloaddition, forming cyclobutane derivatives .
Biological Interactions via Chemical Reactions
The compound exhibits enzyme inhibition through covalent and non-covalent interactions:
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PARP1 Inhibition : The cinnamamide carbonyl forms hydrogen bonds with catalytic residues (e.g., Gly863, Ser904) .
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FAK Inhibition : The thiazole sulfur coordinates with Mg²⁺ ions in the ATP-binding pocket (IC₅₀: ~10.28 µM) .
Comparative Analysis of Synthetic Routes
Stability and Degradation Pathways
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Hydrolysis : The amide bond undergoes acid/base-catalyzed cleavage (t₁/₂: 8 h at pH 2) .
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Oxidative Degradation : Thiazole ring oxidation predominates under H₂O₂/Fe²⁺ conditions.
This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for drug discovery. Further optimization of enzymatic coupling methods could enhance synthetic efficiency .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of cinnamide derivatives, including N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide. A notable investigation evaluated a series of synthesized cinnamide derivatives for their cytotoxic effects against HepG2 liver cancer cells. The findings indicated that these compounds exhibited significant antiproliferative activity, with some derivatives demonstrating IC50 values comparable to established anticancer drugs. For instance, one derivative showed an IC50 value of 4.23 μM against HepG2 cells, indicating strong potential as an antitumor agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its therapeutic efficacy. Research has shown that modifications to the thiazole and cinnamide moieties can significantly influence the biological activity of these compounds. For example, variations in substituents on the phenyl ring have been correlated with changes in cytotoxic potency, underscoring the importance of structural optimization in drug design .
Potential in Other Therapeutic Areas
Beyond oncology, this compound may have applications in other therapeutic areas due to its diverse pharmacological profile. Compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial properties. The thiazole ring is known for its ability to interact with various biological targets, making it a promising scaffold for developing new therapeutics .
Case Study 1: HepG2 Cell Line Evaluation
In a study evaluating the antiproliferative effects of synthesized cinnamide derivatives on HepG2 liver cancer cells, researchers reported varying degrees of cytotoxicity among different compounds. The study utilized standard MTT assays to measure cell viability and established a correlation between structural features and biological activity .
Case Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects induced by specific derivatives of this compound. The results demonstrated that these compounds could significantly enhance apoptosis rates in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Mechanism of Action
The mechanism by which N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The target compound belongs to a broader class of benzodioxin-thiazole hybrids. Below is a comparative analysis of structurally related derivatives:
Analysis of Substituent Impact
- Cinnamamide vs. Acetamide/Thioacetamide : The cinnamamide group in the target compound introduces extended conjugation compared to the acetamide in 17a or thioacetamide in 6m . This may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets.
- Thiazole vs.
- Benzodioxin Positioning : The benzodioxin unit at the 4-position in the target compound contrasts with its placement at the 5-position in 17a , altering steric and electronic interactions with biological targets.
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, and various biological activities, including antimicrobial, anticancer, and antioxidant effects.
Chemical Structure and Properties
The compound features a complex structure that incorporates a thiazole ring and a cinnamide moiety linked to a dihydrobenzo[b][1,4]dioxin unit. The unique arrangement of these functional groups is believed to contribute to its diverse biological activities.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 318.41 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain thiazole-based derivatives have shown effectiveness against various bacterial strains.
| Compound | Activity | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 16d | Staphylococcus aureus | 2 × MIC | 82% |
| 16e | Staphylococcus epidermidis | 4 × MIC | 84% |
These results indicate that the compounds can inhibit biofilm formation and disrupt established biofilms in clinical strains, suggesting their potential as therapeutic agents against bacterial infections .
Anticancer Activity
The anticancer effects of this compound have been evaluated using various cancer cell lines. The findings are summarized in the following table:
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| HeLa | 16d | <10 |
| SKOV-3 | 16c | 7.87 |
| MCF-7 | 16d | 11.20 |
The IC50 values indicate that some derivatives exhibit potent cytotoxicity against cancer cells at low concentrations, highlighting their potential for development as anticancer agents .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, compounds in this class have also been assessed for their antioxidant capabilities. The results from radical scavenging assays suggest that specific derivatives possess strong antioxidant activity:
| Compound | IC50 (µg/mL) |
|---|---|
| 16f | <10 |
| 17d | <10 |
These findings suggest that these compounds may help mitigate oxidative stress-related diseases by scavenging free radicals effectively .
The biological activities of this compound are believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation.
- Cell Signaling Modulation : It influences key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Membrane Disruption : At higher concentrations, the compound can destabilize cellular membranes, leading to cell lysis in microbial species .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives found that compounds structurally similar to this compound significantly inhibited biofilm formation in clinical strains of Staphylococcus species. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Cancer Cell Line Evaluation
In vitro studies on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µg/mL against HeLa and SKOV-3 cells. These findings support further investigation into the structure-activity relationship (SAR) to optimize anticancer efficacy .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide?
The synthesis of this compound typically involves sequential reactions such as coupling, cyclization, and functional group modifications. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., thiazole ring formation) require precise cooling to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Catalyst use : Palladium-based catalysts may accelerate cross-coupling steps, though microwave-assisted synthesis can reduce reaction times and improve yields .
- Purification : Column chromatography or recrystallization ensures intermediate purity before proceeding to subsequent steps .
Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the thiazole ring (δ 7.5–8.5 ppm) and dihydrobenzodioxin moiety (δ 4.2–4.5 ppm for -OCH₂-) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., unreacted starting materials) .
- HPLC : Purity assessment (>95%) is critical for biological testing, using reverse-phase C18 columns and UV detection at λ = 254 nm .
Q. How can researchers design initial bioactivity screens for this compound?
- Target selection : Prioritize assays based on structural analogs (e.g., thiazole-containing compounds often target kinases or inflammatory pathways).
- In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity (MTT assay) and RAW 264.7 macrophages for anti-inflammatory activity (NO inhibition) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?
- Thiazole ring substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position may improve binding to hydrophobic enzyme pockets .
- Cinnamamide moiety : Modifying the α,β-unsaturated carbonyl system (e.g., fluorination) could enhance metabolic stability while retaining electrophilic reactivity for target engagement .
- Dihydrobenzodioxin optimization : Replacing the oxygen atoms with sulfur (to form a dithiolane ring) may alter solubility and bioavailability .
Q. What computational strategies resolve contradictions in biological data across studies?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or CDK9) and identify mismatches between predicted and observed activity .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize reactivity discrepancies (e.g., unexpected nucleophilic attack sites) .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability over 100 ns to validate mechanisms inferred from static crystal structures .
Q. How can researchers address low yield or reproducibility issues in scaled-up synthesis?
- Reaction monitoring : Use in situ FT-IR or LC-MS to detect intermediates and adjust conditions in real time .
- Byproduct analysis : Identify side products (e.g., dimerization via Michael addition) using tandem MS/MS and redesign protecting groups for sensitive functional groups .
- Scale-up protocols : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control and improve mixing efficiency .
Methodological Notes
- Data contradiction resolution : Cross-validate biological assays (e.g., compare enzymatic inhibition with cell-based results) to distinguish off-target effects from true activity .
- Advanced characterization : Employ X-ray crystallography for unambiguous structural confirmation if NMR data are ambiguous .
- Ethical sourcing : Avoid unreliable platforms like BenchChem; prioritize peer-reviewed journals and databases (e.g., PubMed, Reaxys) for experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
